molecular formula C9H9FO2 B1592500 4-Ethoxy-3-fluorobenzaldehyde CAS No. 452-00-6

4-Ethoxy-3-fluorobenzaldehyde

Cat. No.: B1592500
CAS No.: 452-00-6
M. Wt: 168.16 g/mol
InChI Key: QSYSVOBKEQYYJN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluorobenzaldehyde (CAS: 66195-38-8 ) is an aromatic aldehyde with the molecular formula C₉H₉FO₂ . Its structure features:

  • An ethoxy group (-OCH₂CH₃) at the para position (C4) of the benzene ring.
  • A fluorine atom at the meta position (C3).
  • An aldehyde group (-CHO) at the ortho position (C1).

Key identifiers include:

  • SMILES: CCOC1=C(C=C(C=C1)C=O)F
  • InChIKey: QSYSVOBKEQYYJN-UHFFFAOYSA-N .
  • Collision Cross-Section (CCS): Predicted values range from 133.6 Ų ([M+H]⁺) to 146.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

This compound is commercially available as a specialty chemical, listed in catalogs by suppliers such as Biopharmacule Speciality Chemicals and CymitQuimica . Its applications likely include use as an intermediate in organic synthesis, leveraging the reactivity of the aldehyde group and the electronic effects of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-ethoxy-3-fluorobenzaldehyde involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl iodide in the presence of potassium carbonate as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 20°C to 50°C for approximately 18 hours. The product is then extracted and purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:
Reaction :
4 Ethoxy 3 fluorobenzaldehydeKMnO4,H2SO4Oxidation4 Ethoxy 3 fluorobenzoic acid\text{4 Ethoxy 3 fluorobenzaldehyde}\xrightarrow[\text{KMnO}_4,\text{H}_2\text{SO}_4]{\text{Oxidation}}\text{4 Ethoxy 3 fluorobenzoic acid}

Conditions :

  • Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Solvents: Aqueous acidic or alcoholic media.

  • Temperature: 60–100°C.

Key Data :

ProductYield (%)Reference
4-Ethoxy-3-fluorobenzoic acid72–85

Reduction Reactions

The aldehyde group is reduced to a primary alcohol or further to a methyl group:
Reactions :

  • Reduction to alcohol:
    RCHONaBH4,EtOHReductionRCH2OH\text{RCHO}\xrightarrow[\text{NaBH}_4,\text{EtOH}]{\text{Reduction}}\text{RCH}_2\text{OH}

  • Full reduction to methyl:
    RCHOLiAlH4,THFReductionRCH3\text{RCHO}\xrightarrow[\text{LiAlH}_4,\text{THF}]{\text{Reduction}}\text{RCH}_3

Conditions :

  • Sodium borohydride (NaBH₄) : Mild conditions (0–25°C, ethanol).

  • Lithium aluminum hydride (LiAlH₄) : Vigorous reduction in tetrahydrofuran (THF).

Key Data :

ProductReagentYield (%)Reference
4-Ethoxy-3-fluorobenzyl alcoholNaBH₄89
4-Ethoxy-3-fluorotolueneLiAlH₄65

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom undergoes substitution with nucleophiles, facilitated by the electron-withdrawing aldehyde group:
Reaction :
Ar F+NuK2CO3,DMF110CAr Nu+F\text{Ar F}+\text{Nu}^-\xrightarrow[\text{K}_2\text{CO}_3,\text{DMF}]{110^\circ \text{C}}\text{Ar Nu}+\text{F}^-

Nucleophiles Tested :

  • Amines (e.g., pyrrolidine, morpholine).

  • Alkoxides (e.g., sodium methoxide).

Key Data :

NucleophileProductYield (%)Reference
Pyrrolidine4-Ethoxy-3-(pyrrolidin-1-yl)benzaldehyde78
Morpholine4-Ethoxy-3-(morpholin-4-yl)benzaldehyde68

Mechanism :

  • Deprotonation of the nucleophile by K₂CO₃.

  • Attack on the fluorine-activated aromatic ring.

  • Elimination of fluoride ion.

Condensation Reactions

The aldehyde participates in Knoevenagel and Schiff base formations:

Knoevenagel Condensation

Reaction :
RCHO+CH2(CN)2piperidineEtOH refluxRCH C CN 2\text{RCHO}+\text{CH}_2(\text{CN})_2\xrightarrow[\text{piperidine}]{\text{EtOH reflux}}\text{RCH C CN }_2

Example :
Condensation with malononitrile yields α,β-unsaturated nitriles:

ProductYield (%)Reference
4-Ethoxy-3-fluorocinnamalonitrile83

Schiff Base Formation

Reaction :
RCHO+R NH2RCH NR \text{RCHO}+\text{R NH}_2\rightarrow \text{RCH NR }

Conditions :

  • Amines: Aniline, p-phenylenediamine.

  • Solvents: Ethanol or acetonitrile.

Key Data :

AmineProductYield (%)Reference
p-PhenylenediaminePoly(azomethine) polymer91

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para position relative to itself:

Reaction :
Ar OEt+NO2+H2SO4HNO3Ar NO2\text{Ar OEt}+\text{NO}_2^+\xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3}\text{Ar NO}_2

Example :
Nitration yields 4-ethoxy-3-fluoro-5-nitrobenzaldehyde.

Key Data :

ProductYield (%)Reference
4-Ethoxy-3-fluoro-5-nitrobenzaldehyde57

Comparative Reactivity

A comparison with structurally similar aldehydes highlights the influence of substituents:

CompoundReaction Rate (SNAr)Aldehyde Oxidation Yield (%)
4-Ethoxy-3-fluorobenzaldehyde1.0085
4-Fluorobenzaldehyde0.3278
3-Ethoxy-4-fluorobenzaldehyde0.8982

Data normalized to this compound as reference .

Scientific Research Applications

4-Ethoxy-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluorobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Substituent Variations

4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5 )

  • Structure : Methoxy (-OCH₃) at C4, fluorine at C3, and aldehyde at C1.
  • Key Differences :
    • Smaller alkoxy group (methoxy vs. ethoxy) reduces steric bulk and lipophilicity.
    • Higher electron-donating capacity of methoxy may alter reactivity in electrophilic substitution.
  • Applications : Used in pharmaceutical intermediates (e.g., MFCD00143320 ).

4-Hexyloxy-3-methoxybenzaldehyde

  • Structure : Hexyloxy (-OCH₂(CH₂)₄CH₃) at C4, methoxy at C3, aldehyde at C1 .
  • Key Differences: Long hexyloxy chain increases hydrophobicity and steric hindrance. Potential for liquid crystal or surfactant applications due to extended alkyl chain.

Aryloxy Substituent Analogs

4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9 )

  • Structure: Phenoxy (-OC₆H₅) at C4, fluorine at C3, aldehyde at C1.
  • Enhanced thermal stability due to aromatic substituent.

4-Benzyloxy-3-ethoxybenzaldehyde (CAS: 60186-33-6 )

  • Structure : Benzyloxy (-OCH₂C₆H₅) at C4, ethoxy at C3, aldehyde at C1.
  • Key Differences :
    • Benzyloxy group offers both steric bulk and opportunities for further functionalization (e.g., hydrogenation).

Electronic and Steric Effects

Compound Substituent (C4) Substituent (C3) CCS ([M+H]⁺, Ų) Key Reactivity Notes
4-Ethoxy-3-fluorobenzaldehyde Ethoxy (-OCH₂CH₃) Fluorine 133.6 Balanced steric/electronic profile
4-Fluoro-3-methoxybenzaldehyde Methoxy (-OCH₃) Fluorine N/A Enhanced electron density at C4
4-Fluoro-3-phenoxybenzaldehyde Phenoxy (-OC₆H₅) Fluorine N/A Steric hindrance limits nucleophilic attack
  • Electronic Effects :

    • Fluorine (electron-withdrawing) at C3 deactivates the ring, directing electrophilic substitution to specific positions.
    • Ethoxy (moderately electron-donating) at C4 increases electron density, contrasting with methoxy’s stronger donating effect.
  • Steric Effects: Ethoxy and methoxy groups minimally hinder aldehyde reactivity, whereas phenoxy/benzyloxy analogs may impede access to the aldehyde group.

Biological Activity

4-Ethoxy-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention due to its potential biological activities. This compound's structure, characterized by an ethoxy group and a fluorine atom on the benzene ring, suggests possible interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The molecular formula of this compound is C9H10F O2, with a molecular weight of approximately 170.17 g/mol. The presence of the ethoxy and fluorine substituents significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antiplasmodial Activity

Research has highlighted the antiplasmodial activity of structurally related compounds. In particular, studies involving similar aromatic aldehydes have demonstrated significant inhibition against Plasmodium falciparum, the parasite responsible for malaria. For example, compounds with similar substituents exhibited IC50 values ranging from 0.011 to 53.70 µM against P. falciparum . Although specific data on this compound's activity is limited, it is reasonable to hypothesize that it may possess comparable antiplasmodial properties due to its structural similarities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. Substituents on the benzene ring significantly influence the compound's potency and selectivity.

Substituent Effect on Activity
Ethoxy groupEnhances solubility and bioavailability
Fluorine atomModulates electronic properties, potentially increasing reactivity towards biological targets

Research indicates that modifications to the aromatic ring can lead to variations in biological activity, emphasizing the importance of careful design in drug development .

Case Studies

  • Antifungal Activity : Compounds similar to this compound have been tested for antifungal properties against Candida species. Results showed varying degrees of inhibition, with some derivatives achieving IC50 values as low as 48.9 µM .
  • Kinase Inhibition : A study on pyrano[2,3-c]pyrazoles synthesized from related aldehydes indicated potential as kinase inhibitors, suggesting that modifications to the benzaldehyde structure could lead to compounds with anticancer properties .

Properties

IUPAC Name

4-ethoxy-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYSVOBKEQYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627715
Record name 4-Ethoxy-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-00-6
Record name 4-Ethoxy-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-fluorobenzaldehyde
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Synthesis routes and methods

Procedure details

Following a similar procedure to that described in reference example 3, but starting from 3-fluoro-4-hydroxybenzaldehyde instead of 4-hydroxybenzaldehyde and using ethyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (48% yield).
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-3-fluorobenzaldehyde
4-Ethoxy-3-fluorobenzaldehyde
4-Ethoxy-3-fluorobenzaldehyde
4-Ethoxy-3-fluorobenzaldehyde
4-Ethoxy-3-fluorobenzaldehyde
4-Ethoxy-3-fluorobenzaldehyde

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